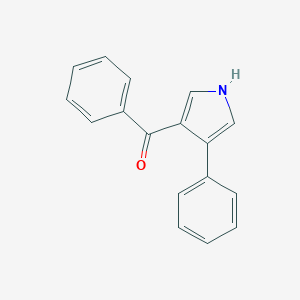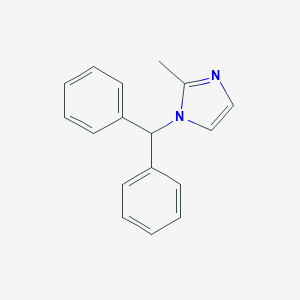
phenyl(4-phenyl-1H-pyrrol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
phenyl(4-phenyl-1H-pyrrol-3-yl)methanone is a heterocyclic compound that features a pyrrole ring substituted with phenyl and benzoyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
phenyl(4-phenyl-1H-pyrrol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: N-bromosuccinimide (NBS), bromine.
Sulfonating agents: Pyridine-sulfur trioxide complex.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-diones, while reduction may produce pyrrolidines.
科学研究应用
phenyl(4-phenyl-1H-pyrrol-3-yl)methanone has a wide range of applications in scientific research:
作用机制
The mechanism of action of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Pyrrolone derivatives: These compounds share a similar pyrrole ring structure and exhibit various biological activities, including antimicrobial and anticancer properties.
Pyrrolidinone derivatives: These compounds also contain a five-membered ring and are known for their diverse pharmacological effects.
Pyrrolopyrazine derivatives: These compounds have a fused pyrrole-pyrazine ring system and are studied for their potential therapeutic applications.
Uniqueness
phenyl(4-phenyl-1H-pyrrol-3-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and benzoyl groups enhances its potential as a multifunctional agent in various research fields.
属性
分子式 |
C17H13NO |
|---|---|
分子量 |
247.29g/mol |
IUPAC 名称 |
phenyl-(4-phenyl-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C17H13NO/c19-17(14-9-5-2-6-10-14)16-12-18-11-15(16)13-7-3-1-4-8-13/h1-12,18H |
InChI 键 |
BGUXLYQCKMLUIN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B461487.png)
![N-[(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)carbonyl]glycine](/img/structure/B461488.png)
![3-amino-N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B461489.png)
![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B461490.png)
![{[(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}acetic acid](/img/structure/B461491.png)
![1-[Bis(2,6-dimethylphenyl)methoxy]-3-chloro-2-propanol](/img/structure/B461493.png)
![N-[2-(3,4-dihydro-1H-isochromen-4-yloxy)ethyl]-N,N-dimethylamine](/img/structure/B461494.png)
![N-methyl-N-(2-{[2-methyl-1-(2-methylphenyl)cyclohexyl]oxy}ethyl)amine](/img/structure/B461496.png)
![[3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] 2-ethylhexanoate](/img/structure/B461498.png)
![4-[Benzyl(methyl)amino]-4-oxobutanoic acid](/img/structure/B461500.png)
![N-[2-(benzhydryloxy)ethyl]-N-propylamine](/img/structure/B461504.png)

![1-[2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-propan-2-ylphenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B461507.png)
![N-(4-{[1,1-dimethyl-2-({[(methylamino)carbonyl]oxy}imino)ethyl]sulfanyl}phenyl)acetamide](/img/structure/B461508.png)
